4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile
Description
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
4-[3-(2-cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile |
InChI |
InChI=1S/C15H13N3O2/c16-8-7-14(19)13-2-1-9-18(15(13)20)12-5-3-11(10-17)4-6-12/h3-6,13H,1-2,7,9H2 |
InChI Key |
CCUGQXBGLAXXNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)N(C1)C2=CC=C(C=C2)C#N)C(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Structural Analysis and Retrosynthetic Considerations
The target molecule features a piperidin-2-one ring substituted at the 1-position with a 4-cyanophenyl group and at the 3-position with a 2-cyanoacetyl chain. Retrosynthetic disconnection suggests two primary fragments:
- N-(4-Cyanophenyl)piperidin-2-one : Serving as the lactam backbone.
- 2-Cyanoacetyl group : Introduced via acylation or alkylation at the 3-position.
Literature precedents for analogous piperidinone derivatives highlight the utility of alkylation-acylation cascades and cyclocondensation reactions under biphasic conditions.
Synthetic Methodologies
Alkylation-Acylation Cascade
A two-step protocol adapted from anticonvulsant drug synthesis involves:
- Alkylation of 4-cyanoaniline with 2-chloro-1-(3-chlorophenyl)ethanone to form N-(4-cyanophenyl)-2-chloroacetamide.
- Cyclization with a secondary amine (e.g., piperidine) in acetone/K$$2$$CO$$3$$/KI to generate the piperidin-2-one core.
- Acylation at the 3-position using cyanoacetyl chloride in dichloromethane (DCM) with triethylamine.
Key Conditions :
- Reaction temperature: 60°C for alkylation.
- Solvent system: Dry acetone for cyclization.
- Catalysts: KI enhances nucleophilic substitution kinetics.
Mechanistic Insights:
- Alkylation proceeds via an S$$N$$2 mechanism, with K$$2$$CO$$_3$$ neutralizing HCl byproducts.
- Acylation involves nucleophilic attack by the deprotonated 3-position of the piperidinone on cyanoacetyl chloride.
Cyclocondensation Approach
A one-pot synthesis inspired by thiopyran derivatives employs:
- Condensation of 4-cyanoaniline with ethyl acetoacetate in acetic acid to form a β-enamino ester.
- Cyclization via Dieckmann condensation under reflux to yield 1-(4-cyanophenyl)piperidin-2-one.
- Michael Addition of acrylonitrile to the enolate intermediate at the 3-position, followed by oxidation to install the cyanoacetyl group.
Optimization Challenges :
Functional Group Interconversion
A three-step sequence derived from malononitrile chemistry:
- Synthesis of 1-(4-cyanophenyl)piperidin-2-one via Ullmann coupling of 4-iodobenzonitrile with piperidin-2-one.
- Bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation.
- Cyanomethylation via nucleophilic substitution with sodium cyanoacetate in DMF.
Advantages :
Analytical Validation and Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
Industrial Applications and Process Optimization
Large-scale production favors the alkylation-acylation cascade due to:
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted nitriles or amides.
Scientific Research Applications
4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparison with Similar Compounds
Structural Comparison
The compound’s core consists of a 2-oxopiperidine (a six-membered lactam ring) and a benzonitrile group. Key structural analogs and their differences are outlined below:
Key Observations :
- The 2-oxopiperidine core in the target compound distinguishes it from five-membered heterocycles (e.g., imidazolidinones in ), which may influence ring strain, conformational flexibility, and binding interactions.
Physicochemical Properties
A hypothetical comparison based on substituent effects:
Biological Activity
4-[3-(2-Cyanoacetyl)-2-oxopiperidin-1-yl]benzonitrile, with the CAS Number 2060036-15-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- IUPAC Name : 4-(3-(2-cyanoacetyl)-2-oxopiperidin-1-yl)benzonitrile
- Molecular Formula : C15H13N3O2
- Molecular Weight : 267.29 g/mol
- InChI Key : CCUGQXBGLAXXNQ-UHFFFAOYSA-N
The compound exhibits several biological activities, primarily linked to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain kinases, which are critical for various cellular signaling pathways. This inhibition can lead to altered cellular responses, potentially impacting processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The following table summarizes some key findings from various studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 | 10 | Caspase activation | |
| MCF7 | 15 | Cell cycle arrest | |
| HeLa | 12 | Apoptosis induction |
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Research indicates that it can mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases.
Case Studies
- Case Study on Cancer Cell Lines : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models. The compound was administered at varying doses, and a dose-dependent response was observed.
- Neuroprotection in Animal Models : In a study focusing on neurodegeneration, rodents treated with the compound showed improved cognitive function and reduced markers of oxidative stress compared to controls. This suggests potential therapeutic applications in conditions like Alzheimer's disease.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the cyanoacetyl group (δ ~3.0 ppm for CH₂CN) and piperidinone carbonyl (δ ~170 ppm) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures, verifying stereochemistry and hydrogen-bonding networks .
- HPLC-MS : Ensures purity (>95%) and detects degradation products under stressed conditions (e.g., heat, light) .
What safety protocols should be followed when handling this compound?
Basic Research Question
- Toxicology : Limited acute toxicity data; assume irritant properties based on structural analogs (e.g., skin/eye irritation) .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C to prevent decomposition .
- First Aid : Flush exposed skin/eyes with water; seek medical evaluation for ingestion/inhalation .
How can computational modeling predict the biological activity of this compound?
Advanced Research Question
- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., kinases, GPCRs) by analyzing interactions with the cyanoacetyl and piperidinone motifs .
- QSAR Models : Correlate electronic properties (HOMO/LUMO) of the nitrile group with activity trends in enzyme inhibition .
- MD Simulations : Assess stability of ligand-receptor complexes over time, identifying key residues for mutagenesis studies .
How does this compound compare structurally and functionally to its analogs?
Advanced Research Question
How can discrepancies in reported bioactivity data be resolved?
Advanced Research Question
- Purity Verification : Re-analyze batches via HPLC to rule out impurities (>99% purity required for reliable IC₅₀ values) .
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.5) and incubation time to minimize variability .
- Target Selectivity : Use orthogonal assays (e.g., SPR, fluorescence polarization) to confirm on-target effects .
What crystallographic strategies are effective for structural elucidation?
Advanced Research Question
- Data Collection : Use high-resolution synchrotron radiation (≤1.0 Å) to resolve electron density for the cyano group .
- Refinement : SHELXL refines anisotropic displacement parameters for the piperidinone ring, accounting for thermal motion .
- Twinned Data : Apply SHELXPRO for deconvolution if crystals exhibit twinning .
How should bioactivity assays be designed for this compound?
Advanced Research Question
- Enzyme Inhibition : Use kinetic assays (e.g., NADH-coupled) to measure IC₅₀ against dehydrogenases or kinases .
- Cell-Based Assays : Optimize cell permeability by modifying the benzonitrile moiety (e.g., halogen substitution) .
- Counter-Screens : Test against off-targets (e.g., cytochrome P450s) to assess specificity .
What structure-activity relationship (SAR) insights guide medicinal chemistry optimization?
Advanced Research Question
- Piperidinone Modification : Introducing methyl groups at the 4-position increases metabolic stability but reduces solubility .
- Cyanoacetyl Replacement : Substituting with a carboxylate improves water solubility but lowers membrane permeability .
- Benzonitrile Substitution : Fluorine at the para position enhances target affinity via hydrophobic interactions .
How stable is this compound under various experimental conditions?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
